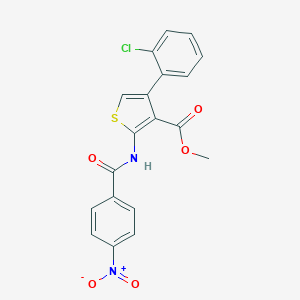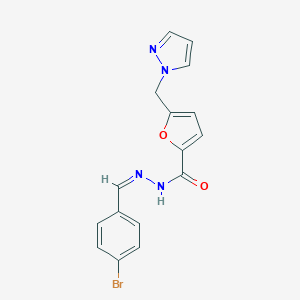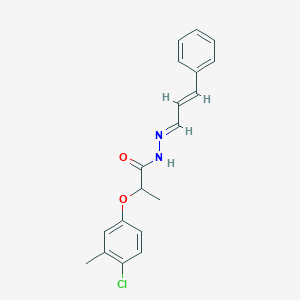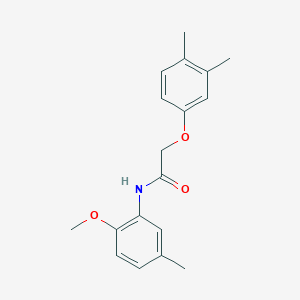![molecular formula C20H22N4O2S B451083 N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451083.png)
N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is a complex organic compound that features a combination of pyrazole, methoxyphenyl, and thiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Derivative: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole, which can be achieved through the reaction of hydrazine with acetylacetone.
Methoxyphenyl Intermediate: The next step involves the preparation of the 4-methoxyphenyl derivative, which can be synthesized through the methylation of 4-hydroxybenzaldehyde.
Coupling Reaction: The final step involves the coupling of the pyrazole and methoxyphenyl intermediates with 3-methylthiophene-2-carbohydrazide under appropriate conditions, such as using a base like potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and thiophene moieties.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl and thiophene groups.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
科学研究应用
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for various pharmacophores, while the methoxyphenyl and thiophene groups can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazole:
4-Methoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.
3-Methylthiophene-2-carbohydrazide:
Uniqueness
N’-[(E)-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-methylthiophene-2-carbohydrazide is unique due to its combination of functional groups, which can impart a range of chemical and biological properties. This makes it a versatile compound for various scientific research applications.
属性
分子式 |
C20H22N4O2S |
|---|---|
分子量 |
382.5g/mol |
IUPAC 名称 |
N-[(E)-[3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H22N4O2S/c1-13-7-8-27-19(13)20(25)22-21-11-16-5-6-18(26-4)17(10-16)12-24-15(3)9-14(2)23-24/h5-11H,12H2,1-4H3,(H,22,25)/b21-11+ |
InChI 键 |
VOOGXAIGGCDCBV-SRZZPIQSSA-N |
SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
手性 SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
规范 SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)CN3C(=CC(=N3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(benzyloxy)-3-methoxybenzylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B451003.png)
![4-chloro-N'-[4-methoxy-3-(methoxymethyl)benzylidene]benzohydrazide](/img/structure/B451004.png)
![4-bromo-N'-{[5-({4-nitrophenoxy}methyl)-2-furyl]methylene}benzenesulfonohydrazide](/img/structure/B451005.png)

![5-METHYL-2-[(4-METHYL-3-NITROBENZOYL)AMINO]-4-PHENYL-3-THIOPHENECARBOXAMIDE](/img/structure/B451007.png)

![N'-[2-(4-ethylphenoxy)propanoyl]-4-methyl-3-nitrobenzohydrazide](/img/structure/B451010.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B451011.png)
![N'~1~-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451013.png)


![Dimethyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B451019.png)

![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-{4-nitrophenyl}acetohydrazide](/img/structure/B451026.png)
